molecular formula C7H13NO B1601790 cis-2,6-Dimethylpiperidin-4-one CAS No. 13200-35-6

cis-2,6-Dimethylpiperidin-4-one

Cat. No. B1601790
CAS RN: 13200-35-6
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-OLQVQODUSA-N
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Description

“Cis-2,6-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It is used for the preparation of four new zincates and one new magnesiate .


Synthesis Analysis

The synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 .


Chemical Reactions Analysis

“Cis-2,6-Dimethylpiperidin-4-one” may be used for the preparation of four new zincates and one new magnesiate . A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products was achieved from chiral aziridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2,6-Dimethylpiperidin-4-one” include a refractive index of 1.4394 (lit.), boiling point of 127-128 °C/768 mmHg (lit.), and a density of 0.84 g/mL at 25 °C (lit.) .

Scientific Research Applications

Nonlinear Optical (NLO) Material Development

cis-2,6-Dimethylpiperidin-4-one: has been identified as a promising organic NLO material. Researchers have synthesized this compound and used a slow evaporation technique to grow single crystals. These crystals exhibit non-centrosymmetric structures, which are crucial for NLO applications. The second harmonic generation (SHG) efficiency of these crystals is reported to be 3.83 times greater than that of potassium dihydrogen phosphate (KDP), a standard NLO material .

Quantum Mechanical Studies

The compound has been the subject of quantum mechanical calculations to understand its electronic structure. Using density functional theory (DFT), researchers have calculated geometric parameters, frontier molecular orbitals, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These studies are essential for predicting reactivity and properties like electronegativity, chemical hardness, and softness .

Chemical Synthesis

cis-2,6-Dimethylpiperidin-4-one: serves as a reagent in various chemical synthesis processes. It is used for elimination reactions and as a reactant for creating corrosion inhibitors for iron in hydrochloric acid environments. Additionally, it acts as a catalyst in the preparation of aliphatic amines and in ketene forming eliminations .

Materials Science

In materials science, this compound is utilized for the stereoselective synthesis of triflates. Triflates are important intermediates in organic synthesis and materials chemistry due to their high reactivity and ability to act as leaving groups in substitution reactions .

Coordination Chemistry

cis-2,6-Dimethylpiperidin-4-one: is used in the preparation of new zincates and magnesiates in coordination chemistry. These compounds are significant for understanding the coordination behavior of metals and for applications in catalysis and materials development .

Optical Property Analysis

The compound’s ability to form non-centrosymmetric crystals makes it valuable for optical property analysis. Studies involving UV-Vis, FT-IR, and NMR spectral analyses are conducted to characterize the crystal structure and understand its interaction with light. This is crucial for developing materials with specific optical properties for applications like lasers and photonic devices .

Safety And Hazards

“Cis-2,6-Dimethylpiperidin-4-one” is classified as very toxic to aquatic life, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and harmful to aquatic life with long-lasting effects .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543876
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,6-Dimethylpiperidin-4-one

CAS RN

13200-35-6
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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